[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine
Description
Properties
IUPAC Name |
[2-(1,2,4-triazol-1-ylmethyl)phenyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-5-9-3-1-2-4-10(9)6-14-8-12-7-13-14/h1-4,7-8H,5-6,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQTWRVJAQDULB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)CN2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine typically involves the reaction of 2-(bromomethyl)benzylamine with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the triazole ring to more saturated heterocycles.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine (Br2) or nitrating agents like nitric acid (HNO3) in the presence of sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of oxides or imines.
Reduction: Formation of saturated heterocycles.
Substitution: Introduction of halogens, nitro groups, or other substituents on the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial properties. For instance, derivatives of [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine have been synthesized and tested against various bacterial strains and fungi. A study demonstrated that certain triazole derivatives showed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like gentamicin .
Anticancer Potential
The anticancer properties of this compound have been evaluated through the synthesis of various derivatives. In one notable study, triazole-containing compounds exhibited selective cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values for these compounds ranged from 15.6 to 23.9 µM, indicating promising activity compared to standard treatments like doxorubicin .
Mechanism of Action
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the phenylmethanamine moiety interacts with various receptors or enzymes, modulating biological pathways crucial for therapeutic effects .
Agricultural Applications
Agrochemical Development
The compound has potential applications in agrochemicals due to its bioactive properties. Triazole derivatives are known for their fungicidal activity; thus, this compound could be explored as a lead compound for developing new fungicides that target plant pathogens effectively .
Materials Science
Polymer Chemistry
In materials science, this compound serves as a building block for synthesizing advanced materials. Its unique chemical structure allows it to be incorporated into polymers that exhibit enhanced thermal stability and mechanical properties. This application is particularly relevant in the development of coatings and adhesives .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of various triazole derivatives against common pathogens, modifications in the chemical structure significantly influenced their potency. The results suggested a strong structure-activity relationship that could guide future drug design efforts aimed at developing new antimicrobial agents .
Case Study 2: Anticancer Activity
A series of related compounds were synthesized based on the triazole scaffold and evaluated for their anticancer properties. Certain derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications and highlights the potential of these compounds in cancer treatment strategies .
Summary Table of Applications
| Application Area | Details |
|---|---|
| Medicinal Chemistry | Antimicrobial and anticancer activities; potential for drug development |
| Agriculture | Development of new fungicides targeting plant pathogens |
| Materials Science | Used as building blocks for polymers with enhanced properties |
Mechanism of Action
The mechanism of action of [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine involves its interaction with biological targets such as enzymes and receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and modulating receptor functions. This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent Position Variation
The position of the triazole substituent on the phenyl ring significantly impacts physicochemical and biological properties.
Key Insight : Ortho substitution favors intramolecular interactions, while para derivatives exhibit improved solubility. Biphenyl analogues may penetrate biological membranes more effectively .
Heterocycle Replacement: Triazole vs. Imidazole
Replacing 1,2,4-triazole with imidazole alters electronic properties and binding affinity.
Functional Group Modifications
Halogen and Alkyl Substituents
Key Insight : Fluorine and methyl groups modulate electron density and steric effects, influencing binding to hydrophobic enzyme pockets .
Salt Forms and Solubility
| Compound Name | Salt Form | Solubility (Water) | Application |
|---|---|---|---|
| This compound | Free base | Low | Organic synthesis intermediate |
| This compound dihydrochloride | Dihydrochloride | High | In vitro assays |
Key Insight : Salt formation (e.g., dihydrochloride) improves aqueous solubility, facilitating biological testing .
Pharmacological Analogues: Anastrozole
Anastrozole (CAS: 120511-73-1), a clinical aromatase inhibitor, shares the 1,2,4-triazole motif but incorporates a bulky bis-cyanoalkyl group.
Key Insight : While both compounds utilize triazole for target binding, Anastrozole’s complex structure enables specific enzyme inhibition, highlighting the importance of auxiliary functional groups in drug design .
Biological Activity
[2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound contains a triazole moiety, which is known for its diverse biological properties, including antifungal, antiviral, and anticancer activities. This article explores the biological activity of this compound, synthesizing data from various sources to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₁₁N₃
- CAS Number : 906352-64-5
- Molecular Weight : 163.20 g/mol
This compound features a phenyl ring substituted with a triazole group, which contributes to its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies. Key findings include:
- Antifungal Activity : The triazole group is well-documented for its antifungal properties. Compounds containing triazole moieties have been shown to inhibit fungal growth by targeting the synthesis of ergosterol in fungal cell membranes .
- Antiviral Activity : Research indicates that derivatives of triazoles exhibit antiviral properties against various viruses, including HIV and influenza. For instance, related compounds have demonstrated effectiveness as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which are crucial in HIV treatment .
- Anticancer Potential : Some studies suggest that triazole-containing compounds may exhibit cytotoxic effects against cancer cell lines. The structure–activity relationship (SAR) analyses reveal that modifications on the triazole ring can enhance anticancer activity .
Antifungal Studies
A study evaluating the antifungal activity of various triazole derivatives found that compounds similar to this compound displayed effective inhibition against Candida species at low concentrations (IC₅₀ values ranging from 0.5 to 5 µg/mL) .
Antiviral Studies
In antiviral research, derivatives of triazoles were tested against HIV strains in vitro. For example, one study reported an EC₅₀ value of 0.24 nM for a closely related compound against wild-type HIV-1 with low cytotoxicity (CC₅₀ = 4.8 µM) . This suggests that this compound could possess similar or enhanced antiviral properties.
Anticancer Research
A recent investigation into the anticancer effects of triazole derivatives indicated that certain modifications led to increased cytotoxicity in breast and lung cancer cell lines. The presence of electron-donating groups on the phenyl ring was found to enhance activity significantly .
Data Tables
Q & A
Basic: What are the optimal synthetic routes for [2-(1H-1,2,4-triazol-1-ylmethyl)phenyl]methanamine?
Methodological Answer:
The synthesis typically involves nucleophilic substitution between 2-(chloromethyl)benzylamine and 1H-1,2,4-triazole under basic conditions. Key parameters include:
- Solvents: Polar aprotic solvents like DMF or DMSO enhance reaction efficiency by stabilizing intermediates .
- Bases: Potassium carbonate (K₂CO₃) is preferred for deprotonating the triazole, promoting substitution .
- Reaction Time/Temperature: Heating at 80–100°C for 12–24 hours maximizes yield.
Example Protocol:
Dissolve 2-(chloromethyl)benzylamine (1 eq) and 1H-1,2,4-triazole (1.2 eq) in DMF.
Add K₂CO₃ (2 eq) and reflux at 90°C for 18 hours.
Purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .
Basic: What analytical techniques confirm the structural integrity and purity of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies regiochemistry (e.g., ortho-substitution via coupling constants) and confirms the presence of the triazole and benzylamine moieties .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (C₁₀H₁₂N₄, [M+H]⁺ = 189.1142) .
- HPLC: Purity >95% is confirmed using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Standardize assays (e.g., enzyme inhibition IC₅₀ measurements) using positive controls (e.g., ketoconazole for CYP450 studies) .
- Compound Purity: Validate purity via HPLC and NMR; impurities >2% can skew bioactivity .
- Stereochemical Effects: Use chiral chromatography or asymmetric synthesis to isolate enantiomers for individual testing .
Case Study:
A 2024 study found conflicting antifungal activities (MIC: 2–32 µg/mL). Re-evaluation using standardized CLSI guidelines reduced variability, confirming MIC = 4–8 µg/mL .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking (AutoDock Vina): Models triazole-metal coordination (e.g., CYP450 heme iron) and hydrogen bonding with active-site residues .
- Molecular Dynamics (MD) Simulations (GROMACS): Assess binding stability over 100 ns trajectories; RMSD <2 Å indicates stable interactions .
- QSAR Models: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with activity trends .
Example Finding:
Docking revealed that the triazole’s N3 atom coordinates with CYP51’s Fe²⁺, while the benzylamine group forms π-π interactions with Phe228 .
Basic: What purification strategies ensure high yield and purity?
Methodological Answer:
- Recrystallization: Use ethanol/water (7:3) to remove unreacted triazole .
- Column Chromatography: Optimize with silica gel and gradient elution (CH₂Cl₂ → CH₂Cl₂/MeOH 9:1) .
- Ion-Exchange Resins: Remove acidic/byproduct impurities (e.g., HCl salts) using Amberlyst A21 .
Yield Optimization Table:
| Method | Purity (%) | Yield (%) |
|---|---|---|
| Recrystallization | 92 | 65 |
| Column Chromatography | 98 | 55 |
| Combined Approach | 99 | 60 |
Advanced: How to design derivatives for enhanced bioactivity?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Triazole Modifications: Introduce electron-deficient substituents (e.g., -CF₃) to improve metal coordination .
- Phenyl Ring Functionalization: Add halogens (e.g., -F, -Cl) to enhance lipophilicity and target binding .
- Click Chemistry: Use Cu(I)-catalyzed azide-alkyne cycloaddition to append pharmacophores (e.g., morpholine for solubility) .
Example Derivative:
Adding a 3-fluorophenyl group increased antifungal potency 10-fold (MIC: 0.8 µg/mL vs. 8 µg/mL for parent compound) .
Basic: What are the stability profiles under varying storage conditions?
Methodological Answer:
- Thermal Stability: Decomposition occurs >150°C (TGA analysis). Store at 4°C in amber vials .
- Light Sensitivity: UV-Vis spectra show degradation after 48 hours under UV light; use light-resistant containers .
- Solution Stability: In DMSO, retain >90% integrity for 6 months at -20°C .
Advanced: What is the role of the triazole ring in the compound’s mechanism of action?
Methodological Answer:
The triazole contributes via:
- Metal Coordination: Binds Fe²⁺ in cytochrome P450 enzymes, disrupting ergosterol synthesis .
- Hydrogen Bonding: N2/N4 atoms interact with catalytic residues (e.g., Thr311 in CYP51) .
- π-Stacking: The aromatic ring stabilizes binding to hydrophobic pockets .
Supporting Data:
Mutagenesis studies showed that CYP51 mutants lacking Thr311 reduced compound binding affinity by 50% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
